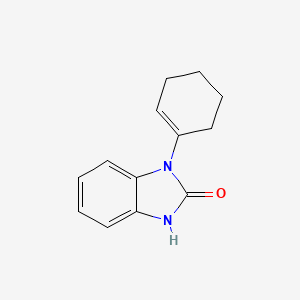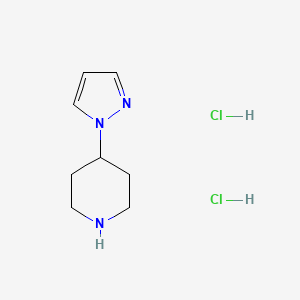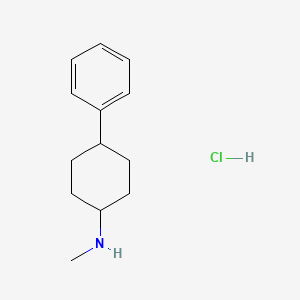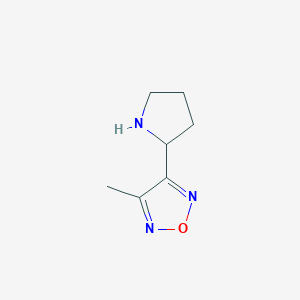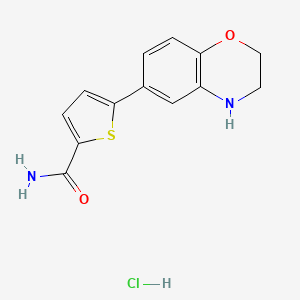
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride
説明
The compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it contains a 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety1, which is a common structure in many bioactive molecules1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO32. However, the specific synthesis process for this compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol1. The exact structure would require further computational or experimental analysis.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been studied for their reactivity34.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31.科学的研究の応用
Serotonin Receptor Binding Affinity
Research has demonstrated the relevance of certain derivatives in the realm of serotonin-3 (5-HT3) receptor binding affinity. For example, a study by Kuroita et al. (1996) explored the synthesis and evaluation of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 receptor antagonists, providing insights into the structural aspects that influence their binding affinity to serotonin receptors (Kuroita et al., 1996).
Antimicrobial Properties
Talupur et al. (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of various benzoxazine derivatives. This study highlights the antimicrobial potential of these compounds and provides a foundation for understanding their mode of action in combating microbial infections (Talupur et al., 2021).
Crystal Structure Analysis
The study of crystal structures is another key area of research. Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, providing valuable insights into its molecular configuration and potential applications in various scientific fields (Prabhuswamy et al., 2016).
Potential in Antipsychotic Therapy
Another aspect of research involves exploring the potential of benzoxazine derivatives in antipsychotic therapy. For instance, Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the broader applicative possibilities of these compounds in the field of mental health (Norman et al., 1996).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds have been found to be safe to certain crops at specific application rates5.
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential bioactivity. Given the bioactivity of similar compounds, it may be of interest in the development of new pharmaceuticals or pesticides56.
Please note that this analysis is based on the limited information available and may not fully represent the properties of the specific compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride”.
特性
IUPAC Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTBOZCZXKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



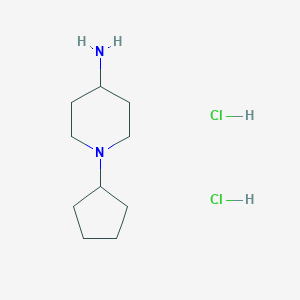
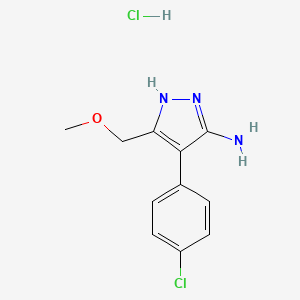
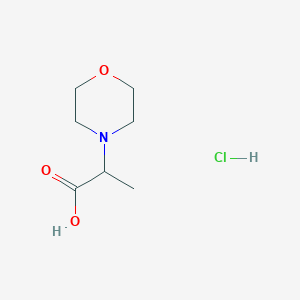
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)
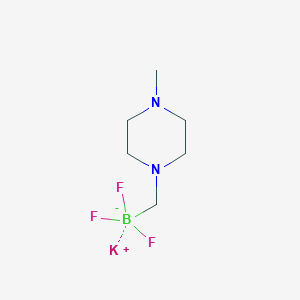
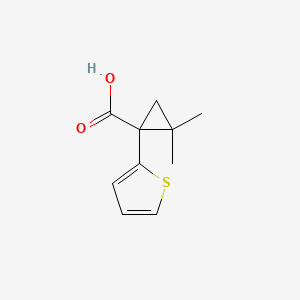
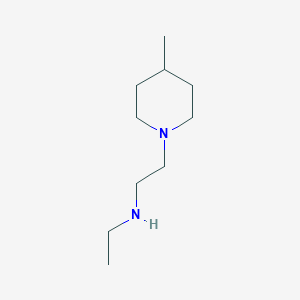
![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)
![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)
